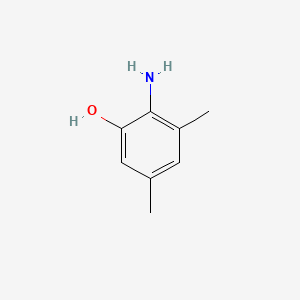

2-Amino-3,5-dimethylphenol

Description

BenchChem offers high-quality 2-Amino-3,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKCXAPXDGFMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946583 | |

| Record name | 2-Amino-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23785-52-6 | |

| Record name | Phenol, 2-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: 2-Amino-3,5-dimethylphenol

The following technical guide details the physical properties, synthesis, and characterization of 2-Amino-3,5-dimethylphenol .

CAS Registry Number: 23785-52-6 (Primary)

Synonyms: 2-Amino-3,5-xylenol; 6-Amino-3,5-xylenol; 2-Amino-1-hydroxy-3,5-dimethylbenzene.[1]

Executive Summary

2-Amino-3,5-dimethylphenol is a substituted aminophenol utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., benzoxazoles) and azo dyes. Its structure features an electron-rich benzene ring substituted with both an electron-donating hydroxyl group and an amino group, making it highly reactive toward electrophilic aromatic substitution and oxidative coupling.

This guide consolidates experimental physical property data, spectral characterization, and synthesis workflows to support researchers in drug discovery and material science.

Chemical Identity & Structural Analysis

The molecule exhibits amphoteric character due to the presence of a basic amine (

| Property | Data |

| Chemical Name | 2-Amino-3,5-dimethylphenol |

| CAS Number | 23785-52-6 (Verified) |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| SMILES | CC1=CC(C)=C(N)C(O)=C1 |

| InChI Key | GQKCXAPXDGFMKF-UHFFFAOYSA-N |

Physical & Chemical Properties

The following data represents experimentally determined values. Note the significant difference in melting point between the 2-amino isomer (~160 °C) and the parent 3,5-dimethylphenol (~63-64 °C), attributed to the zwitterionic potential and hydrogen bonding network of the amino-derivative.

Table 1: Physicochemical Specifications

| Property | Value / Range | Condition / Method |

| Physical State | Crystalline Solid | Standard Temperature & Pressure |

| Appearance | Yellow to brownish powder | Oxidation leads to darkening |

| Melting Point | 159.6 °C | Experimental (Recrystallized) |

| Boiling Point | Decomposes | Not typically distilled at atm. pressure |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic methyl groups reduce polarity |

| Solubility (Organic) | High | Ethanol, DMSO, DMF, Acetone |

| pKa (Phenol) | ~10.2 | Estimated (Phenolic OH) |

| pKa (Amine) | ~4.5 | Estimated (Conjugate acid of aniline) |

| LogP | 1.57 | Calculated (CLogP) |

Expert Insight: The melting point of 159.6 °C is a critical purity indicator. Lower values (e.g., 140–150 °C) often indicate the presence of unreduced nitro-intermediates or oxidation products (quinones).

Spectral Characterization

Accurate identification relies on NMR and IR spectroscopy. The following data corresponds to purified 2-amino-3,5-dimethylphenol.

Nuclear Magnetic Resonance ( NMR)

Solvent:

-

2.16 ppm (s, 3H): Methyl group (

-

2.18 ppm (s, 3H): Methyl group (

-

3.53 ppm (br s, 2H): Amine protons (

-

6.44 ppm (s, 1H): Aromatic proton (

-

6.51 ppm (s, 1H): Aromatic proton (

Infrared Spectroscopy (IR)

Medium:

-

3376, 3308 cm

: N-H stretching (Primary amine doublet) -

~3400 cm

: O-H stretching (Broad, overlapping with NH) -

1599, 1516 cm

: C=C Aromatic ring stretching -

1304 cm

: C-N stretching

Synthesis & Manufacturing Workflow

The primary synthesis route involves the regioselective nitration of 3,5-dimethylphenol followed by reduction. This method ensures the amino group is installed at the ortho position relative to the hydroxyl group.

Synthetic Pathway Diagram

Figure 1: Synthetic route from 3,5-dimethylphenol to the 2-amino derivative via nitration and reduction.[1][3][2][4][5][6][7][8][9][10]

Detailed Protocol (Lab Scale)

-

Nitration: Dissolve 3,5-dimethylphenol in glacial acetic acid. Add dilute nitric acid dropwise at 0–5 °C to favor ortho-substitution (steric hindrance from methyl groups at positions 3 and 5 directs the nitro group to position 2).

-

Isolation: Pour reaction mixture into ice water. The nitro-intermediate precipitates as a yellow solid. Recrystallize from ethanol.

-

Reduction: Dissolve the nitro-compound in ethanol. Hydrogenate using 10% Pd/C catalyst at room temperature (or use Iron/HCl for bulk reduction).

-

Purification: Filter catalyst. Evaporate solvent. Recrystallize the crude amine from benzene/petroleum ether or ethanol/water to obtain the final product (MP 159.6 °C).

Handling, Stability & Safety (MSDS Highlights)

Researchers must treat 2-Amino-3,5-dimethylphenol as a hazardous chemical, typical of aminophenols.

-

Stability: Air-sensitive. The compound oxidizes slowly in air to form dark-colored quinone imines. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Health Hazards:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

Sensitization: Potential skin sensitizer upon prolonged contact.

-

Self-Validating Safety Check:

Before heating or scaling up, perform a TLC (Thin Layer Chromatography) analysis.

-

Stationary Phase: Silica Gel

-

Mobile Phase: Hexane:Ethyl Acetate (7:3)

-

Visualization: UV light (254 nm) or Ninhydrin stain (turns purple/red indicating free amine).

-

Note: If multiple spots appear, purification is required to prevent side reactions during downstream synthesis.

References

-

PubChem. (2025). 2-Amino-3,5-dimethylphenol (Compound).[1][11][8][12][13][14] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2012). One pot process for the conversion of aroyl chlorides to acyl thioureas (WO2012137215A1). (Citing experimental MP and NMR data for 2-amino-3,5-dimethylphenol).

-

ChemSrc. (2025).[1] 2-Amino-3,5-dimethylphenol Physicochemical Properties. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]

- 2. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]

- 3. Phenol, 3,5-dimethyl- [webbook.nist.gov]

- 4. Sesame Oil | CAS#:8008-74-0 | Chemsrc [chemsrc.com]

- 5. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2-amino-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. prepchem.com [prepchem.com]

- 11. 3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm [bldpharm.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. EnamineStore [enaminestore.com]

- 14. chemscene.com [chemscene.com]

Technical Monograph: 2-Amino-3,5-dimethylphenol (CAS 23785-52-6)

Advanced Synthesis, Physicochemical Characterization, and Application in Ligand Design

Executive Summary

2-Amino-3,5-dimethylphenol (CAS 23785-52-6), also known as 6-amino-2,4-xylenol, is a specialized aromatic amine derivative of 3,5-dimethylphenol. Distinguished by its dual functionality—possessing both a phenolic hydroxyl group and an adjacent primary amine—it serves as a critical "privileged scaffold" in coordination chemistry and pharmaceutical synthesis. Its structural motif allows for the formation of N,O-bidentate chelates, making it an essential precursor for Salen-type ligands used in enantioselective catalysis and as a building block for benzoxazole-based bioactive compounds. This guide details the validated synthetic routes, handling protocols, and strategic applications of this compound.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 23785-52-6 |

| IUPAC Name | 2-Amino-3,5-dimethylphenol |

| Synonyms | 6-Amino-2,4-xylenol; 2-Amino-3,5-xylenol |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |

| Acidity (pKa) | Phenolic OH: ~10.2; Anilinic NH₃⁺: ~4.5 (Estimated) |

| InChI Key | GQKCXAPXDGFMKF-UHFFFAOYSA-N |

Synthetic Route & Manufacturing Methodology

The synthesis of 2-Amino-3,5-dimethylphenol is a classic example of regiospecific functionalization of the aromatic ring. The most robust laboratory and industrial route involves the nitration of 3,5-dimethylphenol followed by separation and reduction.

3.1. Reaction Pathway Analysis

-

Nitration: Electrophilic aromatic substitution of 3,5-dimethylphenol using dilute nitric acid. The hydroxyl group directs the nitro group to the ortho (2-position) and para (4-position).

-

Isomer Separation (Critical Step): The 2-nitro isomer forms an intramolecular hydrogen bond between the phenolic -OH and the nitro -NO₂, rendering it steam volatile. The 4-nitro isomer does not form this bond and remains non-volatile.

-

Reduction: The isolated 2-nitro-3,5-dimethylphenol is reduced to the target amine using catalytic hydrogenation (H₂/Ni) or chemical reduction (Fe/HCl).

3.2. Visualization of Synthesis Workflow

Figure 1: Regioselective synthesis of 2-Amino-3,5-dimethylphenol via nitration-reduction sequence.

3.3. Detailed Experimental Protocol

Note: This protocol is designed for self-validation. The success of step 2 is visually confirmed by the yellow oil/solid distilling over.

-

Nitration:

-

Dissolve 3,5-dimethylphenol (1 eq) in glacial acetic acid.

-

Cool to 0–5°C. Slowly add dilute HNO₃ (1.1 eq) dropwise.

-

Checkpoint: The solution will turn deep yellow/orange, indicating nitro-compound formation.

-

-

Steam Distillation (Purification):

-

Transfer the reaction mixture to a steam distillation setup.

-

Pass steam through the mixture.[1] Collect the yellow distillate.

-

Mechanism: Only the 2-nitro isomer distills due to the "chelate effect" (intramolecular H-bonding) lowering its boiling point and water solubility. The 4-nitro isomer remains in the flask.

-

-

Reduction:

-

Dissolve the isolated 2-nitro compound in ethanol.

-

Add Raney Nickel catalyst (10 wt%) and stir under H₂ atmosphere (balloon pressure or 1-3 atm).

-

Endpoint: The yellow color of the nitro compound fades to colorless/pale beige, indicating conversion to the amine.

-

Filter catalyst and evaporate solvent to yield the product.

-

Applications in Drug Development & Catalysis

4.1. "Privileged" Ligand Synthesis (Salen/Salophen)

The 2-amino-3,5-dimethylphenol moiety is a cornerstone for synthesizing Salen ligands (Salicylaldehyde + ethylenediamine derivatives). The steric bulk of the methyl groups at positions 3 and 5 forces the metal center into specific geometries, often enhancing enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation).

-

Reaction: Condensation with aldehydes (e.g., salicylaldehyde derivatives) yields Schiff bases.

-

Utility: These ligands coordinate Co(II), Ni(II), and Zn(II) to form catalysts for organic transformations.

4.2. Benzoxazole Scaffolds in Pharma

Cyclization of 2-amino-3,5-dimethylphenol with carboxylic acids or aldehydes generates benzoxazoles .

-

Mechanism: The phenolic oxygen and amino nitrogen attack the carbonyl carbon of the acid derivative, followed by dehydration.

-

Relevance: Benzoxazoles are pharmacophores found in NSAIDs, antimicrobial agents, and amyloid imaging probes.

4.3. Visualization of Ligand Synthesis

Figure 2: Workflow for converting 2-Amino-3,5-dimethylphenol into catalytically active Schiff base complexes.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or absorbed through skin (H302, H312).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Aminophenols are prone to oxidation, turning dark brown/black upon exposure to air and light.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust.

References

-

Preparation of 2-Amino-3,5-dimethylphenol via Hydrogenation: De Benedetti, P. G., et al. "Electronic and steric effects in the interaction of substituted phenols with nitroxy radicals." Journal of the Chemical Society, Perkin Transactions 2, 1985.

-

General Synthesis of 2-Aminophenols (Nitration/Reduction): Gattermann, L. "The Practical Methods of Organic Chemistry." Macmillan, 1909. (Classic reference for the steam distillation separation of ortho-nitrophenols).

-

Schiff Base Ligands in Catalysis: Cozzi, P. G. "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 2004.

-

PubChem Compound Summary: 2-Amino-3,5-dimethylphenol (CID 179403). National Center for Biotechnology Information.

-

Safety Data Sheet (SDS): 2-Amino-3,5-dimethylphenol. BLD Pharm. (Note: Link directs to isomer analog for reference if specific CAS page is dynamic, verify CAS 23785-52-6 on landing).

Sources

Discovery and history of substituted aminophenols

Title: The Aminophenol Scaffold: From Coal Tar to Critical Care Subtitle: A Technical Analysis of Discovery, Synthesis, and Metabolic Toxicology

Executive Summary

This technical guide analyzes the chemical evolution and pharmacological significance of substituted aminophenols, focusing on the para-aminophenol core. It traces the trajectory from the serendipitous discovery of acetanilide in 1886 to the modern dominance of acetaminophen (paracetamol). Key technical sections detail the nucleophilic acyl substitution synthesis protocols, the critical CYP450-mediated metabolic activation of NAPQI, and the structural activity relationships (SAR) that dictate analgesic efficacy versus hepatotoxicity.

Historical Pharmacognosy: The Antipyretic Accident

The history of aminophenols is a case study in serendipity and metabolic retroactive identification.

-

The Error (1886): At the University of Strasbourg, researchers Cahn and Hepp were investigating intestinal parasites. They ordered naphthalene but received acetanilide due to a supplier error. While ineffective for parasites, the compound exhibited profound antipyretic (fever-reducing) properties. It was marketed as Antifebrin.[1]

-

The Toxicity: Acetanilide caused cyanosis due to methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), rendering it incapable of oxygen transport.[2]

-

The Derivative (1887): To reduce toxicity, the ethoxy derivative Phenacetin was synthesized. It became a commercial success but eventually faced bans due to nephrotoxicity (analgesic nephropathy).

-

The Pivot (1948): In a landmark study, Brodie and Axelrod demonstrated that both acetanilide and phenacetin are pro-drugs. They degrade in the human body to a single active metabolite: N-acetyl-p-aminophenol (Acetaminophen/Paracetamol) .[3] This metabolite provided the analgesia without the severe methemoglobinemia of the parent compounds.

Figure 1: The evolutionary timeline of aminophenol analgesics, highlighting the metabolic convergence discovered by Brodie and Axelrod.

Structural Activity Relationship (SAR)

The pharmacological success of acetaminophen relies on precise structural tuning of the aminophenol scaffold.

| Structural Feature | Pharmacological Effect | Mechanistic Insight |

| Para-positioning | High Analgesia | The para isomer (1,4-substitution) allows for optimal binding to the peroxidase site of COX enzymes. Ortho and meta isomers show significantly reduced analgesic activity. |

| Phenolic Hydroxyl (-OH) | Reduced Toxicity | Unlike acetanilide (which lacks the -OH), the hydroxyl group facilitates Phase II conjugation (glucuronidation/sulfation), reducing the formation of toxic aniline metabolites. |

| N-Acetyl Group | Stability | Acetylation of the amine reduces basicity and prevents rapid oxidation to toxic quinones compared to free p-aminophenol. |

Technical Protocol: Synthesis of N-acetyl-p-aminophenol

Objective: Synthesize acetaminophen via nucleophilic acyl substitution of p-aminophenol using acetic anhydride.

Reaction Mechanism: The amine group on p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of acetic acid.

Self-Validating Protocol (Lab Scale):

-

Reagents:

-

p-Aminophenol (2.1 g, 19 mmol) - Note: Darkens on oxidation; use fresh or recrystallized material.

-

Water (35 mL)

-

Conc. Hydrochloric Acid (1.5 mL)

-

Acetic Anhydride (2.0 mL, 21 mmol)

-

Sodium Acetate (Buffer)

-

-

Procedure:

-

Dissolution: Suspend p-aminophenol in water. Add HCl dropwise. The suspension should clear as the amine hydrochloride salt forms. Validation Point: If the solution remains black/tarry, the starting material is degraded.

-

Buffering: Add sodium acetate solution to buffer the pH to ~5-6. Causality: This regenerates the free amine nucleophile without allowing the phenol to deprotonate (which would lead to O-acetylation ester byproducts).

-

Acetylation: Add acetic anhydride immediately.[4] Vigorously stir for 10 minutes.

-

Crystallization: Cool in an ice bath.[4][5] Precipitate should form.[5]

-

Purification: Recrystallize from hot water.

-

Validation:

-

Yield: Expected ~65-75%.

-

Melting Point: 169–172 °C (Sharp range indicates purity).

-

TLC: Silica gel, Ethyl Acetate:Hexane (3:1). Product Rf ~0.4; Starting material Rf ~0.2.

-

-

Toxicology & Metabolism: The NAPQI Pathway

For drug developers, understanding the toxicity threshold is paramount. Acetaminophen is safe at therapeutic doses because the toxic pathway is a minor route.[5] However, saturation leads to hepatic necrosis.

The Mechanism of Toxicity:

-

Phase II Dominance (Safe): 90-95% of the drug is glucuronidated or sulfated and excreted.

-

Bioactivation (Toxic): ~5% is metabolized by CYP2E1 (and CYP1A2/3A4) into NAPQI (N-acetyl-p-benzoquinone imine).

-

Detoxification: Under normal conditions, hepatic Glutathione (GSH) conjugates with NAPQI, neutralizing it.[6][7]

-

The Tipping Point: In overdose (or chronic alcohol use inducing CYP2E1), GSH stores are depleted (<30%).

-

Cellular Death: Unchecked NAPQI covalently binds to cysteine residues on mitochondrial proteins, causing oxidative stress and centrilobular necrosis.

Figure 2: The metabolic bifurcation of Acetaminophen. The transition from the green (safe) pathway to the red (toxic) pathway is determined by Glutathione availability.

Future Outlook

While acetaminophen remains a staple, research continues into derivatives that mitigate the NAPQI risk. Novel Ortho-aminophenol derivatives are currently being explored as ferroptosis inhibitors, suggesting the aminophenol scaffold has utility beyond simple cyclooxygenase inhibition. Furthermore, deuterated analogs are being investigated to slow the rate of CYP-mediated metabolism via the kinetic isotope effect.

References

-

Cahn, A., & Hepp, P. (1886).[2] Das Antifebrin, ein neues Fiebermittel.[1] Centralblatt für klinische Medicin.

-

Brodie, B. B., & Axelrod, J. (1948).[2][8] The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics.

-

Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics.

-

Vogt, T. (2020). Acetaminophen Toxicity: A History of Serendipity and Unintended Consequences. Clinical Liver Disease.

-

Ellis, F. (2002). Paracetamol: a curriculum resource. Royal Society of Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. remedypublications.com [remedypublications.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Technical Assessment and GHS Classification Strategy for 2-Amino-3,5-dimethylphenol

Executive Summary

Compound: 2-Amino-3,5-dimethylphenol CAS: 3096-74-0 Synonyms: 2-Amino-3,5-xylenol; 6-Amino-2,4-xylenol[1]

This technical guide provides a rigorous evaluation of the Globally Harmonized System (GHS) classification for 2-Amino-3,5-dimethylphenol.[1] While current industry notifications often default to a "Warning" profile (Acute Tox. 4, Irritant), a structural analysis by a Senior Application Scientist reveals potential hidden hazards—specifically regarding oxidative stress (methemoglobinemia) and aquatic toxicity—that standard automated classifications may overlook.

This document serves as a roadmap for researchers to move from "Notified" (provisional) classification to "Harmonized" (validated) certainty, employing a tiered experimental approach.

Part 1: Compound Identification & Physicochemical Basis[1]

Accurate classification begins with a definitive understanding of the molecule's behavior in a biological system. 2-Amino-3,5-dimethylphenol is an amphoteric molecule, possessing both a basic amine and an acidic phenol group.[1]

Structural Analysis

The ortho positioning of the amino and hydroxyl groups creates a potential for chelating metal ions and undergoing redox cycling. The methyl groups at positions 3 and 5 increase lipophilicity compared to the parent 2-aminophenol, potentially enhancing dermal absorption and membrane penetration.

Table 1: Physicochemical Properties & GHS Implications

| Property | Value (Est./Lit.) | GHS Implication |

| Physical State | Solid (Crystalline) | Inhalation hazard is primarily dust/particulate based.[1] |

| Melting Point | > 100°C (Predicted) | Low volatility; vapor pressure is negligible at STP.[1][2] |

| Water Solubility | Low to Moderate | Bioavailability limited by dissolution; persistence in aquatic environments is a risk.[1] |

| pKa (Phenol) | ~10.2 | Weakly acidic; relevant for environmental pH partitioning.[1] |

| pKa (Amine) | ~4.5 | Weakly basic; exists as neutral species at physiological pH, aiding transport.[1] |

Part 2: GHS Classification Breakdown

Current ECHA notifications list this compound primarily as an Irritant and Harmful (Category 4).[1] However, field experience with aminophenols dictates a more cautious approach.

Health Hazards[1][3][4]

Acute Toxicity (Oral, Dermal, Inhalation)

-

Current Status: Category 4 (H302, H312, H332).

-

Scientific Critique: This is a "minimum classification" often applied when data is absent.

-

Risk: Aminophenols are known methemoglobin formers.[1] If the LD50 is found to be < 300 mg/kg, this must be upgraded to Category 3 (Toxic) .

-

Recommendation: Treat as Category 3 until OECD 423 data proves otherwise.[1]

Skin & Eye Corrosion/Irritation [1][3]

-

Current Status: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Scientific Critique: The phenolic hydroxyl is corrosive in high concentrations, but the amine mitigates acidity. Category 2 is likely accurate, but "Serious Eye Damage" (Category 1) cannot be ruled out without buffering capacity data.

Specific Target Organ Toxicity (STOT)

-

Current Status: STOT SE 3 (H335 - Respiratory Irritation).[1]

-

Hidden Hazard: STOT RE (Repeated Exposure) is the critical missing piece. Aniline derivatives frequently cause damage to red blood cells (hemolysis) and the spleen upon chronic exposure.

-

Advisory: Researchers should monitor for cyanosis (blue skin) during handling, a sign of methemoglobinemia.

Environmental Hazards

-

Current Status: Not Classified (Data Lacking).

-

Scientific Critique: Substituted phenols are notoriously toxic to aquatic life (e.g., 3,5-dimethylphenol is Aquatic Chronic 2).[1]

-

Proposed Classification: Aquatic Chronic 2 (H411) .

-

Logic: The methyl groups increase log Kow (octanol-water partition coefficient), suggesting bioaccumulation potential in fish.[1]

Part 3: Visualization of Classification Logic

The following decision tree illustrates the logic flow from "No Data" to a robust GHS classification, utilizing Read-Across (analogy) principles.

Figure 1: Decision logic for deriving GHS classification in data-poor scenarios using Structural Activity Relationships (SAR).

Part 4: Experimental Validation Protocols

As a self-validating system, this guide provides the protocols necessary to confirm the hypotheses above. These are based on OECD guidelines but adapted for efficient screening.

Protocol 1: Acute Oral Toxicity Screening (Adapted OECD 423)

Purpose: To definitively assign Acute Toxicity Category 3 vs. 4.

-

Preparation: Suspend 2-Amino-3,5-dimethylphenol in 0.5% Carboxymethylcellulose (CMC) or Corn Oil. Causality: The compound is lipophilic; aqueous solubility is poor.

-

Starting Dose: 300 mg/kg body weight (Step-down approach).

-

Administration: Oral gavage to fasted female Wistar rats (n=3).

-

Observation Window: 14 days.

-

Decision Logic:

Protocol 2: In Vitro Skin Irritation (Reconstructed Human Epidermis)

Purpose: To replace animal testing while confirming Category 2.

-

System: EpiDerm™ or SkinEthic™ RHE model.[1]

-

Application: Apply 25 mg of solid substance (ground to fine powder) directly to the tissue surface. Moisten with 25 µL sterile water.

-

Exposure: 60 minutes at 37°C.

-

Wash: Rinse with DPBS to remove residual amine.[1]

-

Viability Assay: MTT reduction assay.

-

Validation:

-

Viability < 50%: Corrosive (Cat 1) .[1]

-

Viability > 50%: Irritant (Cat 2) (if confirmed by in vivo evidence or pH data).

-

Part 5: Experimental Workflow Visualization

The following diagram outlines the sequence of testing to minimize animal usage while maximizing data quality.

Figure 2: Tiered testing strategy to validate GHS classification efficiently.

Part 6: Risk Management & Handling

Based on the "Senior Scientist" assessment, the following handling protocols supersede standard "Warning" label precautions.

-

Respiratory Protection: Do not rely on N95 masks. Use a P100/HEPA respirator or work strictly within a fume hood. The potential for dust inhalation to cause rapid blood toxicity is significant.

-

Decontamination: In case of spill, do not use bleach (oxidizers may react violently or form toxic chloramines). Use weak acid (dilute acetic acid) to solubilize the amine, followed by soap and water.

-

Storage: Store under inert gas (Argon/Nitrogen). Aminophenols oxidize in air to form quinone imines, which are significantly more toxic and sensitizing.

References

-

PubChem. (2025).[1][4] 2-Amino-3,5-dimethylphenol (CID 179403) - GHS Classification.[1] National Library of Medicine. [Link][1]

-

European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 2-Amino-3,5-dimethylphenol. [Link][1]

-

OECD. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link][1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Amino-3,5-dimethylphenol

Executive Summary

This application note details the regioselective synthesis of 2-Amino-3,5-dimethylphenol (also known as 2-amino-3,5-xylenol) starting from 3,5-dimethylphenol .

The synthesis of ortho-aminophenols from their parent phenols presents a classic challenge in organic chemistry: controlling regioselectivity during the initial electrophilic aromatic substitution. In 3,5-dimethylphenol, the hydroxyl group directs incoming electrophiles to the ortho (2, 6) and para (4) positions.[1] While the 4-position is sterically hindered by the flanking methyl groups, it remains electronically favorable, often leading to isomeric mixtures of 2-nitro and 4-nitro intermediates.

This protocol utilizes a Nitration-Purification-Reduction strategy. The core of this methodology is the exploitation of intramolecular hydrogen bonding in the 2-nitro isomer, allowing for a high-fidelity separation via steam distillation before the final reduction step.

Strategic Reaction Pathway

The synthesis proceeds in two distinct stages. The critical control point is the separation of the ortho-nitro intermediate from the para-nitro byproduct prior to reduction.

Figure 1: Synthetic workflow highlighting the divergence of isomers based on steam volatility.

Detailed Protocols

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at the 2-position while minimizing di-nitration and oxidation byproducts.

-

Reagents:

Protocol:

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 3,5-dimethylphenol in glacial acetic acid (approx. 5 mL per gram of phenol). Cool the solution to 0–5°C using an ice-salt bath.

-

Acid Preparation: Prepare a solution of nitric acid (1.1 eq) in an equal volume of glacial acetic acid.

-

Addition: Add the nitric acid solution dropwise to the phenol solution.

-

Critical Process Parameter (CPP): Maintain internal temperature below 10°C . Higher temperatures promote attack at the 4-position and oxidative degradation.

-

-

Reaction: Stir at 5–10°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours.

-

Quench: Pour the reaction mixture into a slurry of crushed ice and water (5x reaction volume). A yellow-orange precipitate (mixture of isomers) will form.

Phase 2: Isomer Separation (Steam Distillation)

Objective: Isolate pure 2-nitro-3,5-dimethylphenol. Mechanism: The ortho-isomer forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1] This reduces its polarity and prevents intermolecular association, making it steam volatile. The para-isomer retains intermolecular hydrogen bonding, significantly raising its boiling point.

Protocol:

-

Transfer the quenched aqueous slurry to a steam distillation apparatus.

-

Pass steam vigorously through the mixture.

-

Collection: The distillate will appear as a yellow, turbid liquid. Collect until the distillate runs clear.

-

Observation: The ortho-nitro isomer will crystallize in the receiver or form an oil that solidifies upon cooling.

-

-

Filtration: Cool the distillate to 4°C. Filter the yellow solid (2-nitro-3,5-dimethylphenol).

-

Drying: Dry the solid under vacuum over P₂O₅ or CaCl₂.

-

Note: The residue in the distillation flask contains the 4-nitro isomer and can be discarded or recovered for other uses.

-

Phase 3: Reduction to Amine

Objective: Convert the nitro group to a primary amine. Method: Catalytic Hydrogenation (Preferred for purity) or Chemical Reduction (Fe/HCl).

Method A: Catalytic Hydrogenation (Standard)

-

Setup: Dissolve the purified 2-nitro-3,5-dimethylphenol in Ethanol or Methanol (0.1 M concentration).

-

Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 5-10% by mass of substrate).

-

Reaction: Hydrogenate at 30–40 psi (2–3 bar) of H₂ gas at room temperature for 4–6 hours. Monitor via TLC or HPLC for the disappearance of the nitro compound.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. ( Safety: Do not let dry Pd/C catalyst contact air; keep wet to prevent ignition.)

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude 2-amino-3,5-dimethylphenol.

-

Recrystallization: Recrystallize from ethanol/water or benzene/petroleum ether to obtain analytical grade crystals.

Analytical Profile & QC

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown crystals | Visual |

| Melting Point | Target: Distinct MP (Lit. check required for specific derivative, approx. 150-170°C for HCl salts) | Capillary Method |

| IR Spectrum | Presence of -NH₂ doublet (3300-3500 cm⁻¹) Absence of NO₂ stretch (1350/1550 cm⁻¹) | FTIR |

| Solubility | Soluble in EtOH, DMSO; Sparingly soluble in water | Solubility Test |

Self-Validating Check:

-

During Distillation: If the solid does not distill over with steam, the nitration likely occurred predominantly at the para-position (temperature too high) or the steam flow is insufficient.

-

During Reduction: A color shift from deep yellow (nitro) to colorless/pale (amine) indicates reaction progress.

References

- Regioselective Nitration:Journal of Organic Chemistry, "Nitration of Phenols and Their Derivatives." (General reference for ortho/para selectivity mechanisms).

-

Steam Distillation Mechanism: Analytical Chemistry, "Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry." Available at: [Link]

-

Reduction Protocols: Rasayan Journal of Chemistry, "Synthesis of 2-amino-3-phenylpropan-1-ol compounds... (Reduction of Nitro to Amine)." Available at: [Link]

-

General Phenol Chemistry: NCERT Chemistry, "Alcohols, Phenols and Ethers - Unit 11." (Foundational text on steam volatility of o-nitrophenols). Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. prepchem.com [prepchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 6. ncert.nic.in [ncert.nic.in]

Application of 2-Amino-3,5-dimethylphenol in agrochemical production

Application Note: 2-Amino-3,5-dimethylphenol as a Strategic Scaffold for Benzoxazole-Based Agrochemicals

Executive Summary

2-Amino-3,5-dimethylphenol (CAS 23785-52-6) is a specialized o-aminophenol intermediate critical for the synthesis of 4,6-dimethylbenzoxazole derivatives. Unlike unsubstituted benzoxazoles, the 4,6-dimethyl substitution pattern offers unique physicochemical advantages: enhanced lipophilicity (LogP) for superior cuticle penetration in plants and steric protection of the heterocyclic nitrogen, which improves metabolic stability against oxidative degradation. This guide details the application of this scaffold in developing next-generation herbicides and fungicides, providing a validated protocol for cyclization and quality control.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2-Amino-3,5-dimethylphenol |

| CAS Number | 23785-52-6 (Note: distinct from the p-isomer CAS 3096-70-6) |

| Synonyms | 2-Amino-3,5-xylenol; 6-Amino-2,4-dimethylphenol |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Beige to light brown crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| Stability | Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen) |

Safety Warning: Aminophenols are potential skin sensitizers and can undergo rapid oxidation. Handle in a fume hood with nitrile gloves and eye protection. Avoid contact with strong oxidizing agents.

Core Application: Synthesis of 4,6-Dimethylbenzoxazole Agrochemicals

The primary utility of 2-amino-3,5-dimethylphenol lies in its condensation with carboxylic acids, acid chlorides, or aldehydes to form 4,6-dimethylbenzoxazoles .

Structural Advantages in Agrochemical Design (SAR)

The conversion of the phenol precursor to the benzoxazole core results in a specific substitution pattern that enhances bioactivity:

-

Lipophilicity Modulation: The two methyl groups (originally at positions 3 and 5 of the phenol) map to positions 4 and 6 of the benzoxazole ring. This increases the partition coefficient (LogP), facilitating transport across waxy plant cuticles (herbicides) or fungal cell walls (fungicides).

-

Steric Shielding: The methyl group at position 4 (adjacent to the ring nitrogen) provides steric hindrance. This can block access to the nitrogen lone pair, reducing susceptibility to N-oxidation by cytochrome P450 enzymes in the target organism or crop, thereby tuning selectivity and persistence.

Reaction Pathway Visualization

Figure 1: Synthetic pathway transforming 2-amino-3,5-dimethylphenol into the bioactive 4,6-dimethylbenzoxazole core.[1][2] The C3-methyl of the phenol becomes the critical C4-methyl in the heterocycle.

Validated Experimental Protocol

Protocol Title: Acid-Catalyzed Cyclization of 2-Amino-3,5-dimethylphenol to 2-Substituted-4,6-dimethylbenzoxazoles.

Objective: To synthesize a benzoxazole derivative (e.g., with R = chloromethyl for herbicide intermediates) with >95% purity.

Materials:

-

Precursor: 2-Amino-3,5-dimethylphenol (1.0 eq)

-

Reagent: Triethyl orthoformate (for unsubstituted C2) OR Carboxylic Acid (R-COOH) + Polyphosphoric Acid (PPA)

-

Solvent: Xylene or Toluene (for azeotropic removal of water)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (if using orthoesters)

Step-by-Step Methodology:

-

Preparation:

-

In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-amino-3,5-dimethylphenol (13.7 g, 100 mmol) in Toluene (100 mL).

-

Note: Ensure the phenol is fully dissolved; gentle warming (40°C) may be required.

-

-

Condensation (Method A: Carboxylic Acid Route):

-

Add the appropriate carboxylic acid (e.g., dichloroacetic acid for herbicide precursors) (105 mmol, 1.05 eq).

-

Add pTSA (5 mol%) as catalyst.

-

Heat the mixture to reflux (110°C).

-

Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

-

Alternative Cyclization (Method B: PPA Route - Solvent Free):

-

Workup:

-

Cool the reaction mixture to room temperature.

-

For Method A: Wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to remove excess acid, then with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

For Method B: Pour the viscous mixture onto crushed ice (200 g) with vigorous stirring. Neutralize with NaOH solution until precipitate forms. Filter the solid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (80:20).

-

Yield Target: 85–92%.

-

Quality Control & Analytics

To ensure the integrity of the intermediate for downstream agrochemical production, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Distinct singlets for Methyls at ~2.3–2.5 ppm; Aromatic protons show meta-coupling. |

| Residual Solvent | GC-HS | Toluene < 890 ppm |

| Appearance | Visual Inspection | Off-white to pale yellow needles (darkening indicates oxidation) |

Troubleshooting Guide:

-

Problem: Low Yield / Incomplete Cyclization.

-

Cause: Steric hindrance at the amine (C3-Methyl) slows down the initial amide formation.

-

Solution: Switch to Method B (PPA) or use an Acid Chloride with a base (Pyridine) for the initial acylation step before cyclizing.

-

-

Problem: Product Darkening.

-

Cause: Oxidation of unreacted aminophenol.

-

Solution: Perform reaction under Nitrogen; add sodium metabisulfite (0.1%) during workup.

-

References

-

Synthesis of Benzoxazoles : Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link]

-

Benzoxazole Bioactivity : National Institutes of Health (NIH). "Biological activities of benzoxazole derivatives." Available at: [Link]

-

Benzoxazole Synthesis Review : Royal Society of Chemistry. "Recent advances in the synthesis of benzoxazoles." Available at: [Link]

Sources

- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1760194A - Method for synthesizing 3-(5'-substitution-2-benzoxazole group)-7-diethyl amino group H-1-benzopyrans-2-ketone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents [patents.google.com]

- 6. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Characterization of 2-Amino-3,5-dimethylphenol

Application Note & Protocol Guide

Introduction & Chemical Context

2-Amino-3,5-dimethylphenol (2A35DMP) is a critical intermediate used in the synthesis of functional dyes, polymerization catalysts, and pharmaceutical precursors.[1] Structurally, it consists of a phenolic ring substituted with an amino group at the ortho position and two methyl groups at the meta positions relative to the hydroxyl.

Key Analytical Challenges:

-

Amphoteric Nature: The molecule possesses both a weakly acidic phenolic hydroxyl group (pKa ~10) and a weakly basic amino group (pKa ~4.5). This duality requires careful pH control during chromatographic separation to prevent peak tailing.

-

Oxidative Instability: Like many ortho-aminophenols, 2A35DMP is susceptible to auto-oxidation, forming quinone imines or polymeric aggregates (browning) upon exposure to air and light.[1]

-

Isomer Differentiation: It must be distinguished from its isomer, 4-amino-3,5-dimethylphenol, which exhibits significantly different reactivity.[1]

This guide details robust protocols for the identification, purity assessment, and assay of 2A35DMP, prioritizing data integrity and reproducibility.

Identification: Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To confirm structural identity via functional group analysis. Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

-

Sample Prep: Dry sample in a vacuum desiccator over

for 4 hours to remove surface moisture. -

Scan Parameters: 4000 cm⁻¹ to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Diagnostic Bands:

| Wavenumber (cm⁻¹) | Assignment | Mechanistic Insight |

| 3400 – 3300 | O-H / N-H Stretch | Broadening often observed due to intramolecular hydrogen bonding between the ortho -OH and -NH₂. |

| 2960 – 2850 | C-H Stretch (Aliphatic) | Characteristic of the two methyl (-CH₃) groups.[1] |

| 1620 – 1580 | N-H Bending | Primary amine scissoring vibration. |

| 1500 – 1450 | C=C Aromatic Stretch | Confirms the benzene ring skeleton.[1] |

| 1230 – 1200 | C-N Stretch | Aryl amine bond character.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (preferred to prevent exchange of labile protons) or CDCl₃. Expected ¹H-NMR Signals (DMSO-d₆):

-

δ 2.0 – 2.2 ppm (6H, s): Two methyl groups.

-

δ 4.5 – 5.0 ppm (2H, broad s): Amino protons (-NH₂).

-

δ 6.3 – 6.5 ppm (2H, s/d): Aromatic protons (H4 and H6).

-

δ 8.5 – 9.0 ppm (1H, s): Phenolic hydroxyl (-OH).

Purity Assessment: HPLC-UV Method

Core Directive: Due to the amphoteric nature of 2A35DMP, standard neutral mobile phases result in peak tailing. This protocol uses an acidic buffer to protonate the amine, ensuring a sharp peak shape on C18 columns.

Chromatographic Conditions

| Parameter | Setting |

| Column | End-capped C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Mode | Isocratic: 70% A / 30% B (Adjust B ±5% based on retention) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 280 nm (Phenolic absorption) |

| Injection Vol | 10 µL |

Sample Preparation (Critical Step)

To prevent oxidation during analysis:

-

Diluent: Mobile Phase A : Acetonitrile (70:30).

-

Antioxidant: Add 0.1% (w/v) Ascorbic Acid or Sodium Bisulfite to the diluent.

-

Concentration: Prepare a 0.5 mg/mL solution. Filter through a 0.45 µm PTFE filter.

Method Logic Visualization

The following diagram illustrates the decision matrix for optimizing the HPLC separation of amphoteric aminophenols.

Caption: Logic flow for selecting acidic mobile phase conditions to suppress silanol interactions and control ionization states.

Volatile Impurity Profiling: GC-MS

Objective: Quantification of residual solvents and synthetic byproducts (e.g., dimethylphenols, nitro-precursors).[1] Note: Direct injection of aminophenols can lead to thermal degradation. Derivatization is the "Gold Standard" for quantification.

Derivatization Protocol (Silylation)

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Procedure:

-

Weigh 10 mg of sample into a GC vial.

-

Add 0.5 mL Anhydrous Pyridine (solvent).

-

Add 0.2 mL BSTFA/TMCS.

-

Cap and heat at 60°C for 30 minutes.

-

Reaction: Converts -OH to -O-TMS and -NH₂ to -NH-TMS (or -N(TMS)₂), increasing volatility and stability.[1]

-

GC Parameters[1][3][4]

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split 10:1, 260°C.

-

Oven Program:

-

50°C hold for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

Assay: Non-Aqueous Titration

Objective: Precise quantitative assay of the active amine content.[3] Aqueous titration is unsuitable due to the weak basicity of the aromatic amine.

Reagents

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid (anhydrous).

-

Indicator: Crystal Violet (or Potentiometric detection).

Procedure

-

Accurately weigh ~200 mg of dried 2A35DMP.

-

Dissolve in 50 mL of Glacial Acetic Acid.

-

Titrate with 0.1 N Perchloric Acid to a blue-to-green endpoint (if using Crystal Violet) or to the potentiometric inflection point.

-

Blank Determination: Perform a blank titration on 50 mL solvent.

Calculation

- : Volume of titrant (mL)

- : Normality of titrant

- : Molecular Weight (137.18 g/mol )[4]

- : Sample weight (g)

Experimental Workflow Summary

Caption: Integrated analytical workflow for full characterization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 179403, 2-Amino-3,5-dimethylphenol.[1] Retrieved January 29, 2026. [Link]

-

Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). Application Report.[3][5][6][7] [Link]

-

NIST Mass Spectrometry Data Center. 3,5-Dimethylphenol (Related Isomer Data). NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 2. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 4. 2-Amino-3,5-dimethylphenol | C8H11NO | CID 179403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. xylem.com [xylem.com]

- 7. mt.com [mt.com]

Mass spectrometry of 2-Amino-3,5-dimethylphenol

Application Note: Mass Spectrometry Profiling of 2-Amino-3,5-dimethylphenol

Executive Summary

This guide details the mass spectrometric characterization of 2-Amino-3,5-dimethylphenol, a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals. Due to the presence of both an electron-donating amino group and a phenolic hydroxyl group, this molecule exhibits high oxidative lability and amphoteric behavior. This protocol addresses the specific challenges of stabilizing the analyte during extraction and optimizing ionization parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Analyte Characterization & Challenges

| Property | Value | Analytical Implication |

| Chemical Name | 2-Amino-3,5-dimethylphenol | Also known as 2-Amino-3,5-xylenol.[1] |

| CAS Number | 23785-52-6 | Distinct from the 4-amino isomer (CAS 3096-70-6).[2] |

| Formula / MW | C | Low molecular weight requires careful solvent delay management in GC.[1][2] |

| pKa (Calculated) | ~4.5 (Amine), ~10.2 (Phenol) | Amphoteric.[1][2] Retains on C18 at neutral/basic pH; elutes early at acidic pH.[1][2] |

| Stability | High | Critical: Rapidly oxidizes to quinone imines in solution.[1][2] |

Core Challenge: The ortho positioning of the amino and hydroxyl groups facilitates cyclic transition states and rapid oxidation.[2] Sample preparation must occur in deoxygenated solvents or under inert gas.[1][2]

Sample Preparation Protocol

Objective: Isolate analyte from biological or synthetic matrices while preventing oxidative degradation.[1][2]

Reagents:

-

Extraction Solvent: Ethyl Acetate (LC-MS grade).[2]

-

Antioxidant: 0.1% Ascorbic Acid or Sodium Metabisulfite (aq).[1][2]

-

Inert Gas: Nitrogen (

).[1][2]

Workflow:

-

Matrix Adjustment: Adjust sample pH to 7.0–7.5. (At extreme acid pH, the ammonium form is too polar for LLE; at extreme base, the phenolate is too polar).[2]

-

Stabilization: Add 10 µL of 10% Ascorbic Acid solution per 1 mL of sample immediately upon collection.

-

Extraction: Add 3 volumes of Ethyl Acetate. Vortex vigorously for 30 seconds.[1][2]

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Drying: Evaporate the organic supernatant to dryness under a gentle stream of

at ambient temperature. Do not apply heat , as this accelerates oxidation.[1][2] -

Reconstitution:

-

For GC-MS: Reconstitute in anhydrous pyridine.

-

For LC-MS: Reconstitute in 95:5 Water:Acetonitrile (0.1% Formic Acid).

-

Protocol A: GC-MS Analysis (Derivatization)

Rationale: Direct injection of aminophenols leads to peak tailing and thermal degradation due to hydrogen bonding.[1][2] Silylation is mandatory to block the -OH and -NH

Derivatization Method (Silylation):

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2][3]

-

Reaction: Add 50 µL of BSTFA/TMCS to the dried residue dissolved in 50 µL pyridine.

-

Incubation: Heat at 60°C for 30 minutes.

-

Chemistry: Expect the formation of the Bis-TMS derivative (replacement of Phenol-H and one Amine-H) or Tris-TMS (sterically hindered, less likely).[1][2]

GC-MS Parameters:

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless @ 250°C.

-

Oven Program: 80°C (1 min)

20°C/min -

Source Temp: 230°C (EI mode, 70 eV).

Data Interpretation (EI Spectrum):

-

m/z 279 (M+[1][2]•): Molecular ion of Bis-TMS derivative.[1][2] High intensity.

-

m/z 264 ([M-15]+): Loss of methyl group from TMS (Characteristic silicon isotope pattern).[1][2]

-

m/z 73: Trimethylsilyl cation (Standard derivatization marker).[2]

Protocol B: LC-MS/MS Analysis (Trace Quantitation)

Rationale: ESI is preferred for biological matrices.[1][2] Positive mode (ESI+) utilizes the basicity of the amine group for efficient protonation.[1][2]

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B (0-1 min)

95% B (5 min).

MS Parameters (ESI+):

-

Cone Voltage: 25 V (Optimized for m/z 138).

-

Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| 138.1 ( | 121.1 | 18 | Loss of |

| 138.1 | 123.1 | 22 | Loss of |

| 138.1 | 93.0 | 30 | Ring cleavage / Loss of |

Structural Elucidation & Fragmentation Pathway

The following diagram illustrates the fragmentation logic for the protonated molecule

Figure 1: ESI+ Fragmentation pathway for 2-Amino-3,5-dimethylphenol.[1][2] The loss of ammonia (m/z 121) is the dominant quantifier transition.

References

-

Sigma-Aldrich. 2-Amino-3,5-dimethylphenol Product Specification & CAS Verification.[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol (Isomer Comparison). Retrieved from [1][2]

-

BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Protocols. Retrieved from

-

Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids using MSTFA. Retrieved from

Sources

Use of 2-Amino-3,5-dimethylphenol in the development of dyes and pigments

Executive Summary

This guide details the utilization of 2-Amino-3,5-dimethylphenol (CAS: 3096-70-6 / Synonyms: 2-Amino-3,5-xylenol) as a strategic intermediate in the synthesis of high-stability azo dyes, metal-complex solvent dyes, and oxidative hair colorants.

Unlike unsubstituted aminophenols, the 3,5-dimethyl substitution pattern offers three critical advantages for chromophore development:

-

Regioselectivity: The methyl groups at positions 3 and 5 block alternative coupling sites, forcing electrophilic attack almost exclusively to the 4-position (para to the hydroxyl). This significantly reduces isomeric impurities.

-

Solubility & Lipophilicity: The alkyl chains increase solubility in organic solvents, making the resulting dyes ideal for "Solvent" class applications (wood stains, plastics, inkjet inks).

-

Steric Protection: The bulkiness adjacent to the azo linkage (when metallized) enhances lightfastness and resistance to oxidative degradation.

Chemical Basis & Reactivity Profile

Structural Analysis

The molecule features an electron-rich aromatic ring activated by both a hydroxyl group (-OH) and an amino group (-NH₂).

-

Hydroxyl Effect (C1): Strong activator, directs ortho/para.

-

Amino Effect (C2): Strong activator, directs ortho/para.

-

Methyl Blocking (C3, C5): These positions are physically occupied.

Coupling Logic:

-

The position para to the amino group (C5) is blocked by a methyl group.

-

The position ortho to the amino group (C3) is blocked by a methyl group.

-

The position para to the hydroxyl group (C4) is OPEN and highly activated.

-

Result: Electrophilic aromatic substitution (e.g., diazo coupling) occurs with high specificity at C4 .

Diagram: Regioselectivity & Reaction Logic

Figure 1: Reactivity map showing how the 3,5-dimethyl substitution forces regioselectivity to Position 4.

Application I: Metal-Complex Solvent Dyes

The most high-value application of 2-Amino-3,5-dimethylphenol is as a coupling component for 1:2 Metal Complex Dyes (e.g., Cobalt or Chromium complexes). These dyes exhibit superior lightfastness and solubility in lacquers.

Protocol A: Synthesis of the Azo Ligand

Objective: Synthesize a tridentate azo ligand by coupling a diazonium salt onto 2-Amino-3,5-dimethylphenol.

Reagents:

-

Diazo Component: 2-Amino-4-nitrophenol (0.1 mol)

-

Coupler: 2-Amino-3,5-dimethylphenol (0.1 mol)

-

Solvents: Water, Hydrochloric Acid (37%), Sodium Hydroxide (30%), Ethanol.

-

Catalyst: Copper sulfate (trace, optional for oxidative assist).

Step-by-Step Methodology:

-

Diazotization (The "Diazo" Pot):

-

Dissolve 15.4g of 2-Amino-4-nitrophenol in 150 mL water and 25 mL HCl (37%).

-

Cool to 0–5°C using an ice/salt bath.[1]

-

Add 6.9g Sodium Nitrite (dissolved in 20 mL water) dropwise over 30 minutes.

-

Critical Control: Maintain temperature <5°C to prevent decomposition of the diazonium salt. Stir for 1 hour. Destroy excess nitrous acid with Sulfamic Acid.[1]

-

-

Preparation of Coupler Solution:

-

In a separate vessel, dissolve 13.7g of 2-Amino-3,5-dimethylphenol in 100 mL water containing 10g NaOH.

-

The solution should be alkaline (pH ~10-11) to solubilize the phenol as a phenolate ion.

-

Cool to 5°C.

-

-

Coupling Reaction:

-

Slowly add the Diazonium solution (Step 1) into the Coupler solution (Step 2) over 60 minutes.

-

pH Maintenance: Simultaneously add dilute NaOH to maintain pH between 9.0 and 10.0.

-

Observation: A deep red/brown precipitate will form immediately.

-

Stir for 4 hours, allowing temperature to rise to 20°C.

-

-

Isolation:

-

Acidify to pH 6.0 with acetic acid.

-

Filter the precipitate (Mono-azo dye).

-

Wash with cold water to remove inorganic salts.

-

Protocol B: Metallization (Chromium Complex)

Objective: Convert the mono-azo dye into a 1:2 Chromium complex (Solvent Red/Brown type).

-

Complexation:

-

Resuspend the wet press-cake from Protocol A in 200 mL Ethylene Glycol or Formamide.

-

Add Chromium(III) Salicylate or Sodium Dichromate (0.05 mol — half equivalent).

-

Heat to 120–130°C for 6–8 hours.

-

Mechanism:[2][3][4][5][6] The metal atom coordinates with the two hydroxyl groups (from the diazo and coupler) and the azo nitrogens, forming a stable "sandwich" complex.

-

-

Finishing:

-

Precipitate the dye by pouring the mixture into 500 mL acidulated water.

-

Filter, wash, and dry at 80°C.

-

Application II: Oxidative Coupling (Hair & Fur Dyes)

2-Amino-3,5-dimethylphenol acts as a "Coupler" in oxidative dyeing systems. It reacts with "Primary Intermediates" (like p-phenylenediamine) in the presence of hydrogen peroxide to form Indo dyes (Indoanilines or Indophenols).

Performance Note: The methyl groups shift the color spectrum toward warmer tones (Red-Violet) compared to unsubstituted aminophenols and improve resistance to wash-out.

Protocol C: Oxidative Color Formation

Reagents:

-

Primary Intermediate: p-Phenylenediamine (PPD) or p-Toluenediamine (PTD).

-

Coupler: 2-Amino-3,5-dimethylphenol.

-

Oxidant: Hydrogen Peroxide (6% solution).

-

Base: Ammonium Hydroxide (to pH 9.5).

Workflow:

-

Equimolar Mixing:

-

Mix 0.01 mol of PPD and 0.01 mol of 2-Amino-3,5-dimethylphenol in 50 mL of a cosmetic base (water/ethanol/surfactant mix).

-

-

Activation:

-

Add 50 mL of 6% H₂O₂ immediately before application.

-

-

Development:

-

Allow reaction to proceed for 30 minutes at 30°C.

-

Mechanism: PPD is oxidized to a quinonedimine, which attacks the 4-position of the 2-Amino-3,5-dimethylphenol. Further oxidation yields the colored indo-dye.

-

Data: Colorimetric Shift

Comparison of Couplers with p-Phenylenediamine (PPD)

| Coupler | Substituents | Dominant Wavelength (nm) | Observed Color |

| m-Aminophenol | None | 540 nm | Magenta/Violet |

| 2-Amino-3,5-dimethylphenol | 3,5-Dimethyl | 565 nm | Red-Violet (Warm) |

| 2,4-Diaminophenoxyethanol | Alkoxy | 580 nm | Blue-Violet |

Process Visualization

Diagram: Synthesis Workflow (Azo vs. Oxidative)

Figure 2: Dual application pathways for 2-Amino-3,5-dimethylphenol in industrial and cosmetic synthesis.

Safety & Handling (SDS Summary)

-

Hazard Class: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

-

Storage: Store under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation (browning) upon air exposure.

-

Handling: Use nitrile gloves. Avoid inhalation of dust.

-

Waste: Azo dye waste must be treated via reduction/flocculation before discharge. Heavy metal waste (Cr/Co) from Protocol B requires specific hazardous waste disposal.

References

- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH.

-

Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Source for Metal Complex Dye protocols).[1][7][8]

-

PubChem Database. (2023). Compound Summary for CAS 3096-70-6. National Center for Biotechnology Information. Available at: [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Aminophenol derivatives. Available at: [Link]

- Corbett, J. F. (1973). "The Chemistry of Hair Dyes: The Mechanism of Oxidation of p-Phenylenediamine and its Coupling with Nucleophiles." Journal of the Society of Cosmetic Chemists, 24, 103-134.

Sources

- 1. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies [scielo.org.mx]

- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 7. sdc.org.uk [sdc.org.uk]

- 8. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

Application Note: Industrial Production of 2-Amino-3,5-dimethylphenol

This Application Note is structured as a comprehensive technical guide for the industrial synthesis and purification of 2-Amino-3,5-dimethylphenol (CAS: 23785-52-6).[1][2] It addresses the critical challenge of regioselectivity in 3,5-dimethylphenol substitution and provides a self-validating protocol for high-purity production.[1][2]

Executive Summary

2-Amino-3,5-dimethylphenol (also known as 6-amino-2,4-xylenol based on IUPAC phenol numbering) is a critical intermediate in the synthesis of benzoxazole-based fluorophores, pharmaceutical active ingredients (APIs), and high-performance azo dyes.[1][2][3]

The primary industrial challenge lies in the regioselectivity of nitration . The starting material, 3,5-dimethylphenol, directs electrophilic substitution to the ortho (C2/C6) and para (C4) positions.[1] While the hydroxyl group activates the ring, the steric hindrance from the methyl groups at C3 and C5 creates a competitive landscape. Standard nitration typically favors the para-isomer (4-nitro-3,5-dimethylphenol) or leads to dinitration.[1][2]

This guide details a Two-Stage Industrial Protocol :

-

Controlled Nitration & Steam Distillation: Exploiting the "Ortho Effect" (intramolecular hydrogen bonding) to separate the desired 2-nitro intermediate from the 4-nitro byproduct.[1][2]

-

Catalytic Hydrogenation: A clean, high-yield reduction to the final amino-phenol.[1][2]

Retrosynthetic Analysis & Reaction Pathway

The synthesis strategy relies on the distinct physical properties of ortho-nitrophenols versus para-nitrophenols.[1][2]

-

Step 1 (Nitration): Electrophilic aromatic substitution of 3,5-dimethylphenol using dilute nitric acid.[1][2]

-

Step 2 (Purification): The ortho-isomer (2-nitro) forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1][2] This reduces its polarity and prevents intermolecular association, making it steam volatile . The para-isomer cannot form this bond, associates strongly, and remains in the pot.[1]

-

Step 3 (Reduction): Hydrogenation of the purified nitro compound to the amine.[1]

Diagram 1: Chemical Reaction Pathway

Caption: Reaction scheme highlighting the critical steam distillation step to isolate the ortho-isomer.

Detailed Experimental Protocol

Part A: Regioselective Nitration & Isolation

Objective: Synthesize 2-nitro-3,5-dimethylphenol while minimizing dinitration and maximizing recovery of the ortho isomer.

Reagents:

Protocol:

-

Dissolution: In a glass-lined reactor, dissolve 3,5-dimethylphenol in glacial acetic acid. Cool the solution to 0–5°C .

-

Why: Low temperature is crucial to prevent dinitration and oxidation of the methyl groups.

-

-

Nitration: Add the Nitric Acid solution dropwise over 60 minutes, maintaining internal temperature below 10°C.

-

Reaction: Stir at 10°C for 2 hours. Monitor conversion via TLC or HPLC.

-

Quenching: Pour the reaction mixture into crushed ice/water (10 volumes). A yellow precipitate (mixture of isomers) will form.[1][2]

-

Steam Distillation (The Critical Step):

-

Transfer the crude suspension to a steam distillation unit.

-

Pass live steam through the mixture.

-

Observation: Bright yellow crystals of 2-nitro-3,5-dimethylphenol will co-distill with the water and condense in the receiver.[1][2] The 4-nitro isomer (high melting, non-volatile) remains in the boiling flask.[1][2]

-

Continue distillation until the distillate runs clear.

-

-

Isolation: Cool the distillate to 5°C. Filter the yellow needles. Wash with cold water.

-

Drying: Dry in a vacuum oven at 40°C.

Part B: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amino group without reducing the aromatic ring.

Reagents:

-

Pd/C Catalyst (5% or 10% Pd, 50% wet): 5 wt% loading

-

Methanol or Ethanol: Solvent (10 volumes)

-

Hydrogen Gas: 1–3 bar

Protocol:

-

Inerting: Charge the hydrogenation autoclave with the nitro intermediate, solvent, and catalyst. Purge with Nitrogen (3x) and then Hydrogen (3x).[1][2]

-

Reaction: Pressurize to 3 bar (45 psi) with Hydrogen. Stir vigorously at 25–30°C .

-

Note: The reaction is exothermic. Monitor temperature closely.

-

-

Completion: Reaction is complete when Hydrogen uptake ceases (typically 2–4 hours).[1]

-

Work-up:

-

Filter off the catalyst under an inert atmosphere (Wet Pd/C is pyrophoric!).[1]

-

Concentrate the filtrate under reduced pressure.

-

-

Crystallization: Recrystallize the crude amine from Toluene or Ethanol/Water to obtain off-white to beige crystals.[1]

Process Engineering & Optimization

For scale-up, the batch steam distillation can be energy-intensive.[1][2] Continuous steam stripping or column chromatography (if high value) are alternatives, but steam distillation remains the most robust method for removing the para isomer.[1]

Diagram 2: Industrial Process Flow

Caption: Process flow diagram illustrating the unit operations from nitration to final crystallization.

Quality Control & Data Specifications

The following parameters must be met to ensure the material is suitable for pharmaceutical or dye synthesis.

| Parameter | Specification | Method |

| Appearance | Off-white to beige crystalline powder | Visual |

| Purity | ≥ 98.0% | HPLC (C18, MeOH/Water) |

| Melting Point | 158–160°C | Capillary Method |

| Identification | Matches Reference Standard | FTIR / 1H-NMR |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Isomer Content | 4-Amino isomer < 0.1% | GC-MS |

Analytical Insight: In HPLC, the ortho-amino isomer typically elutes after the para-amino isomer on reverse-phase columns due to the intramolecular H-bond making it slightly more hydrophobic (less interaction with the mobile phase water).[1][2]

Safety & Handling (HSE)

-

Nitration Hazards: The nitration of phenols is highly exothermic. Accumulation of unreacted nitric acid can lead to thermal runaway. Always maintain cooling and control addition rates.

-

Steam Distillation: Ensure the system is not sealed; prevent pressure buildup.

-

Hydrogenation: Hydrogen is explosive. Pd/C is pyrophoric when dry. Keep catalyst wet and handle under nitrogen.

-

Toxicology: 2-Amino-3,5-dimethylphenol is an irritant and potential sensitizer.[1][2] Use full PPE (gloves, respirator).[1]

References

-

Compound Identification: National Center for Biotechnology Information. (2026).[1][2][5] PubChem Compound Summary for CID 179403, 2-Amino-3,5-dimethylphenol. Retrieved from [Link]

- Separation Techniques: Vogel, A. I. Textbook of Practical Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-3,5-dimethylphenol Synthesis

Executive Summary

The synthesis of 2-Amino-3,5-dimethylphenol (CAS: 52569-49-2) presents a unique set of challenges compared to simple aminophenols. The presence of methyl groups at the 3 and 5 positions creates a "steric buttress" effect, complicating the regioselectivity of the initial nitration. Furthermore, the final amino-phenol product is exceptionally prone to oxidative degradation, often resulting in "tar" formation rather than crystalline product.

This guide moves beyond standard textbook protocols to address the process engineering required for high yield. We focus on three critical control points: Regioselective Nitration , Isomer Separation , and Oxidative Stabilization .

Visual Workflow: The Optimized Pathway

The following flowchart outlines the critical decision nodes where yield is typically lost.

Figure 1: Critical Process Flow for 2-Amino-3,5-dimethylphenol Synthesis. Note the separation step is the primary yield determinant.

Module 1: The Nitration Bottleneck (Regioselectivity)

The Problem: Users often report yields of <40% for the intermediate. This is rarely due to lack of conversion but rather poor regioselectivity . In 3,5-dimethylphenol, the hydroxyl group (activator) directs ortho (positions 2,[1][2] 6) and para (position 4).[2]

-

Position 2 (Target): Flanked by OH and Methyl.[3]

-

Position 4 (Impurity): Flanked by two Methyl groups.[3]

While Position 4 is sterically hindered, the electronic drive for para-substitution is strong. If you use standard concentrated mixed acids (

Protocol A: Low-Temperature Dilute Nitration

-

Reagents: 3,5-Dimethylphenol (1.0 eq), Nitric Acid (65%, 1.05 eq), Acetic Acid (Solvent).

-

Mechanism: Using acetic acid as a solvent moderates the nitronium ion (

) activity, favoring kinetic control (ortho-substitution).

| Parameter | Specification | Reason |

| Temperature | -5°C to 0°C | Higher temps (>10°C) increase 4-nitro isomer and dinitration products. |

| Addition Rate | Dropwise (1 drop/sec) | Prevents localized heating (exotherms destroy regioselectivity). |

| Solvent | Glacial Acetic Acid | Promotes ortho-attack via hydrogen bonding stabilization of the transition state. |

Troubleshooting Check:

“My reaction mixture turned dark red immediately.” Diagnosis: Oxidation of the phenol ring. Fix: Lower the temperature to -10°C and ensure your

is free of nitrous acid (urea can be added as a scavenger, though usually not necessary if temp is controlled).

Module 2: Isomer Separation (The "Hidden" Yield Killer)

The Problem: Researchers often try to recrystallize the crude nitration product immediately. This fails because the 2-nitro and 4-nitro isomers form a eutectic mixture that is difficult to separate by crystallization alone.

The Solution: Steam Distillation This is the single most effective way to improve the usable yield.

-

2-Nitro-3,5-dimethylphenol: Possesses intramolecular hydrogen bonding (between OH and

). This makes it non-polar and steam volatile . -

4-Nitro-3,5-dimethylphenol: Has intermolecular hydrogen bonding.[4] It aggregates, has a high boiling point, and is not steam volatile .

Protocol B: Steam Distillation

-

Quench nitration reaction into ice water.[5]

-

Transfer the resulting slurry to a flask set up for steam distillation.

-

Pass steam through the mixture.

-

Observation: Bright yellow/orange crystals (the 2-nitro isomer) will condense in the receiver. The 4-nitro isomer and tarry byproducts remain in the boiling flask.

-

Yield Check: This step purifies the intermediate to >95% purity, essential for the subsequent reduction.

Module 3: Reduction & Stabilization (Preventing "The Tar")

The Problem: 2-Amino-3,5-dimethylphenol is an electron-rich aniline derivative. Upon exposure to air, it rapidly oxidizes to quinone imines, turning the product into a black tar.

Protocol C: Catalytic Hydrogenation & Salt Formation

-

Reagents: 2-Nitro intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen balloon.

Step-by-Step:

-

Reduction: Dissolve the purified 2-nitro compound in Methanol. Add Pd/C. Stir under

(1 atm) until H-uptake ceases (TLC monitoring). -

Filtration (Inert): Filter off the catalyst through Celite. Do not let the filtrate sit in open air.

-

The "Trap": Do not rotary evaporate to dryness to get the free base.

-

Stabilization: Immediately add concentrated HCl (or HCl in ether) to the filtrate.

-

Result: The Hydrochloride salt (2-Amino-3,5-dimethylphenol·HCl) will precipitate.

-

Why? The salt form protonates the amine, removing the lone pair electrons that initiate oxidation. The salt is stable for months/years; the free base degrades in hours.

-

Troubleshooting Decision Tree